Methyl 4-hydrazino-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate
Description
Methyl 4-hydrazino-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate is a pyridazine derivative featuring a hydrazino group at position 4, a trifluoromethyl-substituted phenyl ring at position 1, and a methyl ester at position 3. The hydrazino group (-NH-NH₂) confers nucleophilic reactivity, enabling interactions with carbonyl groups (e.g., forming hydrazones), while the trifluoromethylphenyl moiety enhances lipophilicity and metabolic stability.
Properties
IUPAC Name |
methyl 4-hydrazinyl-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4O3/c1-23-12(22)11-9(18-17)6-10(21)20(19-11)8-4-2-3-7(5-8)13(14,15)16/h2-6,18H,17H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCJRJYAGXGFPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=O)C=C1NN)C2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-hydrazino-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H10F3N3O3
- Molecular Weight : 331.23 g/mol
- CAS Number : 129109-18-8
The compound's biological activity is attributed to its structural features, particularly the trifluoromethyl group, which enhances lipophilicity and facilitates interactions with biological targets. The hydrazine moiety is known for its ability to form stable complexes with various biomolecules, influencing enzyme activities and cellular processes.
Biological Activities
-
Enzyme Inhibition :
- Studies have shown that compounds with hydrazine and trifluoromethyl groups exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmission and are targets for Alzheimer's disease treatment. For instance, derivatives of 4-(trifluoromethyl)benzohydrazide have demonstrated dual inhibition with IC50 values ranging from 5.4 μM to 10.4 μM against AChE .
- Antimicrobial Activity :
- Antioxidant Properties :
Case Study 1: Inhibition of Cholinesterases
A study focused on the structure-activity relationship (SAR) of hydrazone derivatives showed that modifications at specific positions significantly affected enzyme inhibition rates. Methyl 4-hydrazino derivatives were found to be potent inhibitors of AChE, suggesting potential therapeutic applications in neurodegenerative disorders .
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of related compounds highlighted their effectiveness against Mycobacterium tuberculosis and other resistant bacterial strains. The incorporation of the trifluoromethyl group was pivotal in enhancing the antimicrobial activity .
Data Table
Comparison with Similar Compounds
Substituent Variations at Position 4
The substituent at position 4 critically influences electronic properties and reactivity:
Analysis :
- The hydrazino group in the target compound offers unique reactivity compared to the hydroxy group in 121582-55-6, which is more polar but less nucleophilic .
- The sulfanyl substituent in 338395-91-8 introduces sulfur-based chemistry, which may enhance metal-binding capacity or modulate pharmacokinetics .
Ester Group Modifications
The ester group at position 3 affects lipophilicity and hydrolysis kinetics:
Analysis :
Aromatic Ring Modifications
Variations in the phenyl ring substituents alter electronic and steric profiles:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
